![molecular formula C20H26N6O3S B2743505 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide CAS No. 2309752-68-7](/img/structure/B2743505.png)

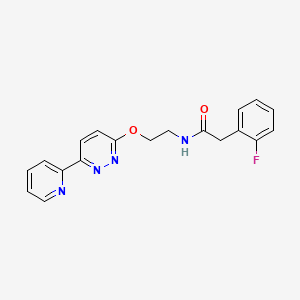

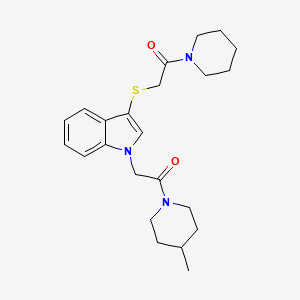

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums . The primary addition products are then oxidized to afford previously unknown compounds .Molecular Structure Analysis

The structure of related compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, mass spectra, and X-ray analysis .Chemical Reactions Analysis

The reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles lead to the formation of addition products . Depending on the conditions of oxidation of intermediate adducts, 1,4-dihydro derivative or products of aromatization of the triazine ring can be obtained .Aplicaciones Científicas De Investigación

- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers have investigated their effectiveness against malaria parasites, making this compound a potential candidate for novel antimalarial drugs.

- The same class of compounds has also shown antidepressant activity . Their impact on neurotransmitter systems and mood regulation warrants further exploration for potential therapeutic applications.

- The 1H-[1,2,4]triazino[5,6-b]indole derivatives exhibit antileishmanial properties . Leishmaniasis, caused by protozoan parasites, remains a global health concern. Investigating this compound’s efficacy against Leishmania species is crucial.

- Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity . Their ability to interact with DNA molecules makes them relevant for cancer research and antiviral drug development.

- Researchers have synthesized energetic materials based on fused-triazole structures, including [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines and [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds . These materials have good thermal stability and detonation properties, making them suitable for applications in propellants and explosives.

- Triazole-fused heterocyclic derivatives, such as triazolo[1,5-a]pyrimidine, triazolo[4,5-c]pyridine, and triazolo[4,3-a]quinoxaline, have been explored for antibacterial activity . Investigating the antibacterial potential of our compound could yield promising results.

Antimalarial Activity

Antidepressant Properties

Antileishmanial Activity

DNA Intercalating Agents

Energetic Materials

Antibacterial Candidates

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3S/c1-20(2,3)19-22-21-17-9-10-18(23-26(17)19)25-12-14(13-25)24(4)30(27,28)16-8-6-7-15(11-16)29-5/h6-11,14H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDRLVIQUSVPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-[(methylsulfonyl)azamethylene]-1-oxo(2-naphthyl)}amino)benzamide](/img/structure/B2743422.png)

![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)

![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)

![(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinecarboxamide](/img/structure/B2743429.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)